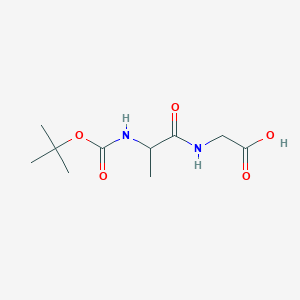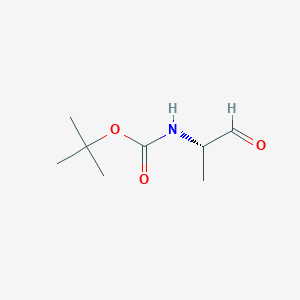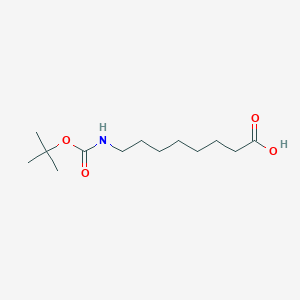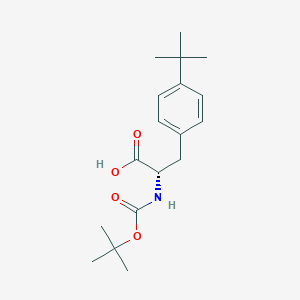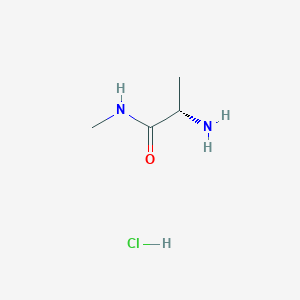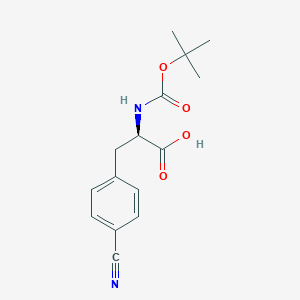
Boc-3-(2-萘基)-L-丙氨酸
描述
“Boc-3-(2-naphthyl)-L-alanine” is a biochemical reagent . It is also known as N-Boc-3-(2-naphthyl)-L-alanine . This compound is used for research purposes .
Molecular Structure Analysis
The molecular formula of “Boc-3-(2-naphthyl)-L-alanine” is C18H20NO4 . The IUPAC name is (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoate .Physical And Chemical Properties Analysis
“Boc-3-(2-naphthyl)-L-alanine” is a solid compound . It has a molecular weight of 315.36 g/mol . The melting point is approximately 95°C . It is soluble in ethanol .科学研究应用
合成胆囊收缩素类似物:Boc-3-(2-萘基)-L-丙氨酸被用于合成胆囊收缩素类似物,这些类似物在大鼠胰腺腺泡和豚鼠脑膜上表现为全激动剂,与强效母化合物(Rodriguez et al., 1991)相比具有降低的效力。
金属离子检测中的光谱特性:含有Boc-3-(2-萘基)-L-丙氨酸的Bis-Boc-L-丙氨酸-1,8-萘啉配体的合成和表征显示出潜力,可作为对Hg^2+和Cr^3+等重金属离子的荧光探针(Gou et al., 2014; Gou et al., 2015)。
肽中的构象研究:Boc-3-(2-萘基)-L-丙氨酸被纳入三肽中,以研究在α,β-去氢氨基酸残基中体积庞大的β-取代基对构象偏好的影响。这些研究揭示了溶液中形成II型β-转角构象(Inai等,1996)。
对映体分离研究:该化合物在毛细管电泳中用于分离N-叔丁氧羰基(N-t-Boc)氨基酸对映体,突显了其在手性分析中的潜力(Yowell et al., 1996)。
合成中的动态动力学分辨:Boc-3-(2-萘基)-L-丙氨酸通过对异构的α-萘基-甘氨酸和-丙氨酸进行动态动力学分辨而合成。这个过程以几乎定量的产率和完全的对映选择性提供了氨基酸的L-构型(D’Arrigo等,2012)。
研究分子内电子能量转移:该化合物在携带萘和原卟啉IX的肽中进行了研究,展示了其在理解复杂分子系统中的光物理学和能量转移中的实用性(Pispisa et al., 1994)。
药物发现和合成:它已被用于大规模合成缓激肽受体拮抗剂TKA731,展示了其在制药合成中的应用(Prashad et al., 2004)。
大肠杆菌中的遗传密码扩展:Boc-3-(2-萘基)-L-丙氨酸被纳入大肠杆菌中的蛋白质中,扩展了遗传密码,并展示了其在蛋白质工程中的潜力(Wang et al., 2002)。
酶抑制研究:该化合物被评估为对丝氨酸蛋白酶卡尔斯伯格和α-胰蛋白酶的抑制剂,有助于我们理解酶机制和抑制(Martichonok and Jones, 1996)。
化学-酶合成:它是使用来自深海热古菌的高热稳定氨基转移酶合成的,突显了其在生物催化和合成生物学中的潜力(Hanzawa et al., 2001)。
未来方向
作用机制
Target of Action
Boc-3-(2-naphthyl)-L-alanine, also known as Boc-2-Nal-OH, is primarily used in peptide synthesis . Its primary targets are the peptide chains where it is incorporated. The role of this compound is to provide structural and functional diversity to the peptides, which can influence the biological activity of the synthesized peptide .
Mode of Action
Boc-2-Nal-OH interacts with its targets (peptide chains) through the process of peptide bond formation. This occurs during the synthesis of peptides, where Boc-2-Nal-OH is incorporated into the peptide chain, contributing to the overall structure and function of the peptide .
Biochemical Pathways
The specific biochemical pathways affected by Boc-2-Nal-OH would depend on the nature of the peptide in which it is incorporated. As a component of a peptide, Boc-2-Nal-OH could potentially influence a variety of biochemical pathways depending on the specific biological activity of the peptide .
Result of Action
The molecular and cellular effects of Boc-2-Nal-OH’s action are determined by the specific peptide into which it is incorporated. The incorporation of Boc-2-Nal-OH can influence the structure and function of the peptide, potentially altering its interaction with target molecules and its overall biological activity .
Action Environment
The action, efficacy, and stability of Boc-2-Nal-OH are influenced by various environmental factors. These include the conditions under which peptide synthesis occurs (e.g., temperature, pH), as well as the biological environment in which the synthesized peptide operates .
生化分析
Biochemical Properties
Boc-3-(2-naphthyl)-L-alanine is primarily used as a reagent in peptide synthesis It is known to interact with various enzymes and proteins during this process
Cellular Effects
As a reagent in peptide synthesis, it may influence cell function indirectly through the peptides it helps create
属性
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-2-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-18(2,3)23-17(22)19-15(16(20)21)11-12-8-9-13-6-4-5-7-14(13)10-12/h4-10,15H,11H2,1-3H3,(H,19,22)(H,20,21)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URKWHOVNPHQQTM-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC2=CC=CC=C2C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427309 | |
| Record name | Boc-3-(2-naphthyl)-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58438-04-3 | |
| Record name | Boc-3-(2-naphthyl)-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Naphth-2-yl-L-alanine, N-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



